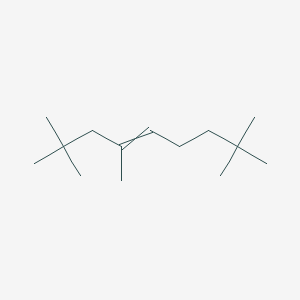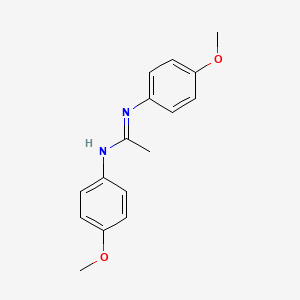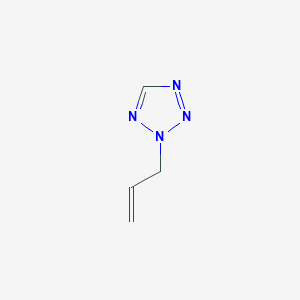
2-Allyltetrazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Allyltetrazole is an organic compound belonging to the tetrazole family, characterized by a five-membered ring containing four nitrogen atoms and one carbon atom
Méthodes De Préparation
The synthesis of 2-Allyltetrazole is typically achieved through the palladium-catalyzed three-component coupling (TCC) reaction. This method involves the reaction of malononitrile derivatives, allyl acetate, and trimethylsilyl azide under the catalytic influence of Pd(PPh3)4 . Another approach utilizes activated cyano compounds, allyl methyl carbonate, and trimethylsilyl azide with Pd2(dba)3 CHCl3 and (2-furyl)3P as catalysts . These reactions proceed smoothly under mild conditions, yielding this compound in good to high yields.
Analyse Des Réactions Chimiques
2-Allyltetrazole undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidized products.
Reduction: Reduction reactions can be performed using suitable reducing agents, resulting in the formation of reduced derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are common with this compound. Common reagents include halides and other nucleophiles.
Cycloaddition: The compound can participate in [3+2] cycloaddition reactions, forming complex molecular structures.
Applications De Recherche Scientifique
2-Allyltetrazole has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, particularly in the synthesis of heterocyclic compounds.
Biology: The compound’s unique structure makes it a valuable tool in biochemical studies, including enzyme inhibition and protein binding studies.
Mécanisme D'action
The mechanism of action of 2-Allyltetrazole involves its interaction with specific molecular targets, leading to various biochemical effects. The compound can bind to enzymes and proteins, altering their activity and function. This interaction is often mediated through hydrogen bonding and hydrophobic interactions, which stabilize the compound-protein complex .
Comparaison Avec Des Composés Similaires
2-Allyltetrazole can be compared with other tetrazole derivatives, such as:
5-Substituted 1H-Tetrazoles: These compounds are commonly used as bioisosteres for carboxylic acids in medicinal chemistry.
2,5-Disubstituted Tetrazoles: These derivatives are known for their stability and are used in various industrial applications.
1,5-Disubstituted Tetrazoles: These compounds are explored for their potential use in pharmaceuticals and materials science.
This compound stands out due to its unique allyl group, which imparts distinct reactivity and stability compared to other tetrazole derivatives.
Propriétés
Numéro CAS |
76457-33-5 |
|---|---|
Formule moléculaire |
C4H6N4 |
Poids moléculaire |
110.12 g/mol |
Nom IUPAC |
2-prop-2-enyltetrazole |
InChI |
InChI=1S/C4H6N4/c1-2-3-8-6-4-5-7-8/h2,4H,1,3H2 |
Clé InChI |
HDMNNPHDEZWAOA-UHFFFAOYSA-N |
SMILES canonique |
C=CCN1N=CN=N1 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Diethyl [(E)-benzylideneamino]propanedioate](/img/structure/B14453822.png)
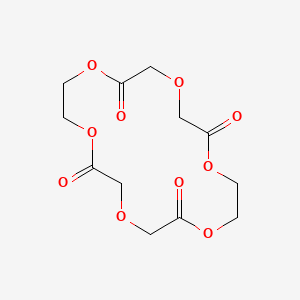
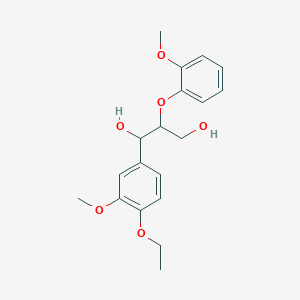
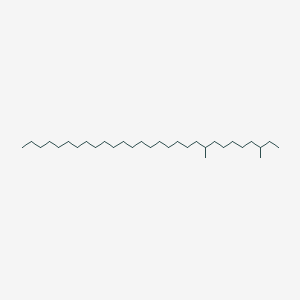
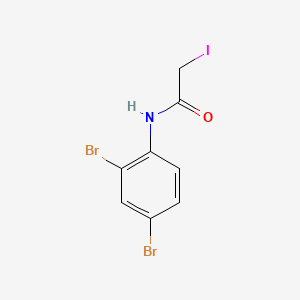

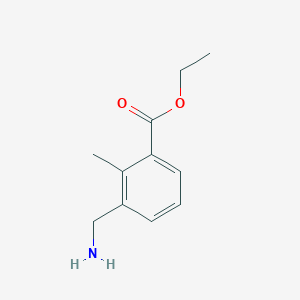
![2-[(E)-(4-Bromophenyl)diazenyl]-1-methyl-1H-imidazole](/img/structure/B14453868.png)
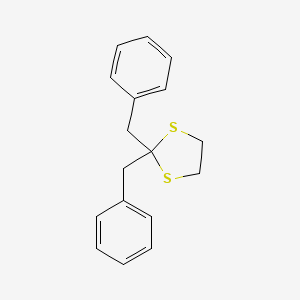
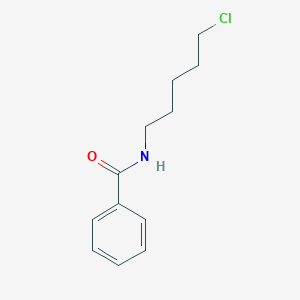
![Methyl 4-[(2S,3R)-3-formyloxiran-2-yl]butanoate](/img/structure/B14453884.png)
